4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c1-13-15(20)8-5-9-16(13)22-18(23)12-17(19(24)25)21-11-10-14-6-3-2-4-7-14/h5-6,8-9,17,21H,2-4,7,10-12H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIBTTUNIFTVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications, supported by data from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈ClN₃O₃
- Molecular Weight : 323.77 g/mol
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A-549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| Hep G2 (Liver Cancer) | 10.0 | Inhibition of DNA synthesis |
These results indicate that the compound exhibits moderate cytotoxicity across different cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint, preventing cancer cells from dividing.
- DNA Synthesis Inhibition : The compound may inhibit enzymes involved in DNA replication, further contributing to its cytotoxic effects.
Study 1: Cytotoxicity in Breast Cancer Cells
In a study evaluating the effects on MCF-7 breast cancer cells, researchers observed that treatment with the compound led to a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming the induction of apoptosis as a primary mechanism of action.
Study 2: Lung Cancer Model
Another study focused on A-549 lung cancer cells demonstrated that the compound not only reduced cell viability but also caused cell cycle arrest. Western blot analysis indicated increased expression of p53 and p21 proteins, suggesting activation of stress response pathways.
Research Findings
Recent research highlights the importance of this compound's structure in determining its biological activity. Modifications to the aniline or cyclohexene moieties can significantly alter its potency and selectivity towards different cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
